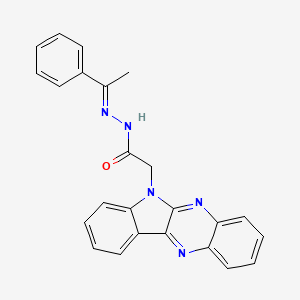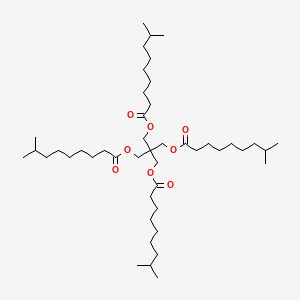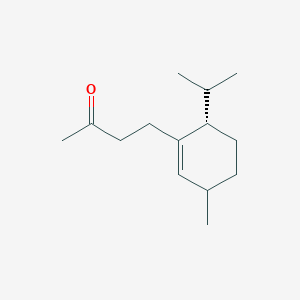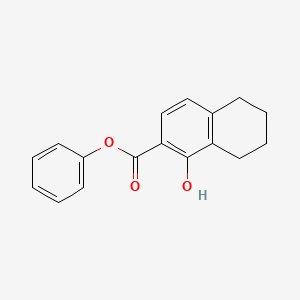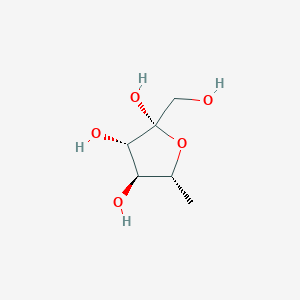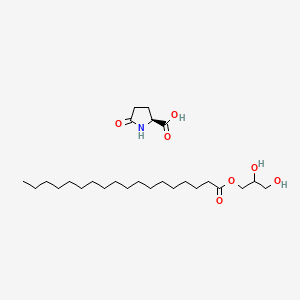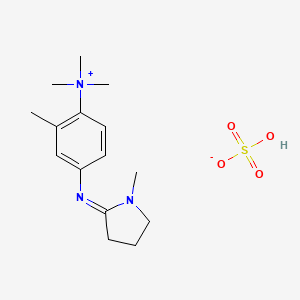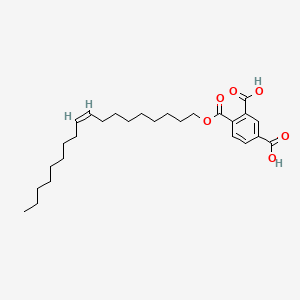
(Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with (Z)-1-(Octadec-9-enyl) alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aliphatic chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a precursor in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be used to study the interactions of esters with biological membranes or enzymes.
Medicine
Industry
Used in the production of fragrances, flavors, and plasticizers due to its ester functional groups.
Mecanismo De Acción
The mechanism of action of (Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing the active components that exert biological effects. The long aliphatic chain may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzene-1,2,4-tricarboxylate: Similar structure but with a methyl group instead of the long aliphatic chain.
Ethyl benzene-1,2,4-tricarboxylate: Similar structure with an ethyl group.
Propyl benzene-1,2,4-tricarboxylate: Similar structure with a propyl group.
Uniqueness
The presence of the long (Z)-1-(Octadec-9-enyl) chain distinguishes (Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate from other esters, potentially imparting unique physical and chemical properties, such as increased hydrophobicity and altered reactivity.
Propiedades
Número CAS |
85006-01-5 |
|---|---|
Fórmula molecular |
C27H40O6 |
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
4-[(Z)-octadec-9-enoxy]carbonylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C27H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-27(32)23-19-18-22(25(28)29)21-24(23)26(30)31/h9-10,18-19,21H,2-8,11-17,20H2,1H3,(H,28,29)(H,30,31)/b10-9- |
Clave InChI |
VVQFGECASAFYCG-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


